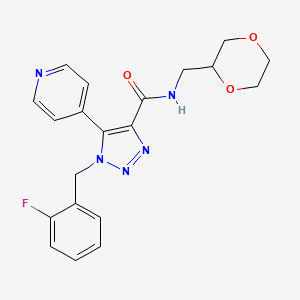

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

説明

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyridinyl group at position 5, a 2-fluorobenzyl group at position 1, and a 1,4-dioxane-derived carboxamide moiety. Triazole derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity.

特性

IUPAC Name |

N-(1,4-dioxan-2-ylmethyl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O3/c21-17-4-2-1-3-15(17)12-26-19(14-5-7-22-8-6-14)18(24-25-26)20(27)23-11-16-13-28-9-10-29-16/h1-8,16H,9-13H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSUTGQZLCWCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with other fluorinated heterocycles, such as the N-substituted pyrazoline derivatives reported in . These include:

- 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

- 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Key Structural Differences:

Crystallography and Refinement Tools :

- The target compound’s structure determination likely employs SHELXL for refinement (as described in –3) and WinGX/ORTEP for visualization (), methods also used for pyrazoline derivatives in .

- Similar compounds in (e.g., tetrazole and pyrazolone derivatives) highlight the use of X-ray crystallography to confirm regiochemistry and stereoelectronic effects .

Comparison of Characterization Techniques:

Functional Group Influence

- Fluorine Substitution : The 2-fluorobenzyl group in the target compound contrasts with the 4-fluorophenyl groups in . Fluorine’s electron-withdrawing effects may enhance metabolic stability or modulate π-π stacking interactions in both cases .

- Heterocyclic Cores : Pyrazolines () and tetrazoles () exhibit distinct electronic profiles compared to triazoles, affecting solubility and target selectivity. For example, tetrazoles are more polar due to their acidic NH proton .

Pharmacological Potential (Inferred)

While pharmacological data for the target compound are unavailable in the provided evidence, structural parallels suggest possible applications:

- Pyrazolines: Known for anti-inflammatory and anticancer activity.

- Triazoles : Often explored as kinase inhibitors or antifungals. The pyridinyl and fluorobenzyl groups in the target compound may synergize to enhance binding to hydrophobic enzyme pockets, a strategy seen in kinase inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。